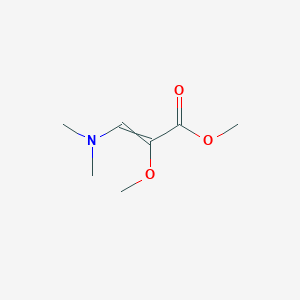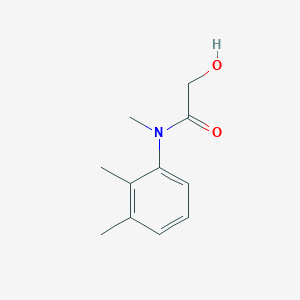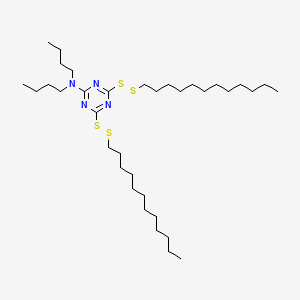
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine: is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with dibutyl and dodecyldisulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The dibutyl and dodecyldisulfanyl groups are introduced through substitution reactions. These reactions often require specific catalysts and solvents to ensure high yields and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bonds would yield sulfoxides or sulfones, while reduction would produce thiols.
Aplicaciones Científicas De Investigación
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to undergo oxidation and reduction makes it useful in studying redox processes in biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine exerts its effects involves its ability to participate in redox reactions. The disulfide bonds can be readily oxidized or reduced, allowing the compound to act as a redox mediator. This property is particularly useful in biological systems where redox balance is crucial.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dibutyl-4,6-bis(phenylethynyl)isophthalamide: Another compound with a similar triazine ring structure but different substituents.
N,N-dibutyl-4,6-bis(phenylethynyl)-1,3,5-triazin-2-amine: Similar in structure but with phenylethynyl groups instead of dodecyldisulfanyl groups.
Uniqueness
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine is unique due to the presence of long dodecyldisulfanyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific redox behavior and structural characteristics.
Propiedades
Número CAS |
86906-91-4 |
|---|---|
Fórmula molecular |
C35H68N4S4 |
Peso molecular |
673.2 g/mol |
Nombre IUPAC |
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C35H68N4S4/c1-5-9-13-15-17-19-21-23-25-27-31-40-42-34-36-33(39(29-11-7-3)30-12-8-4)37-35(38-34)43-41-32-28-26-24-22-20-18-16-14-10-6-2/h5-32H2,1-4H3 |
Clave InChI |
RELAGRKBDSVRFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSSC1=NC(=NC(=N1)N(CCCC)CCCC)SSCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


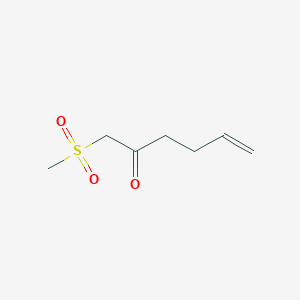
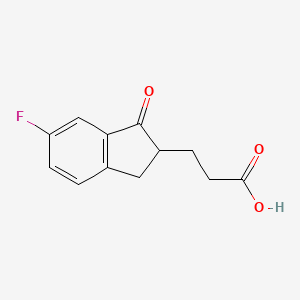
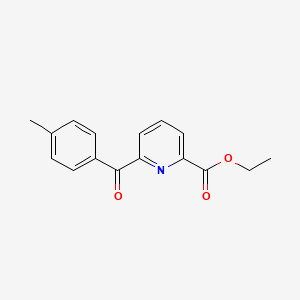
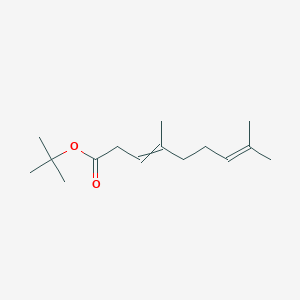
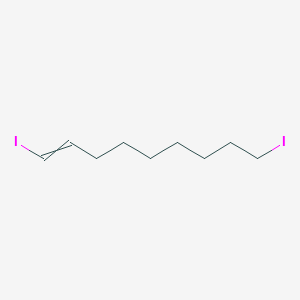
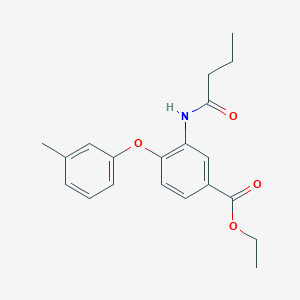

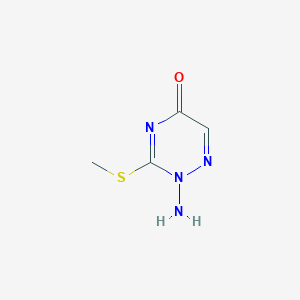
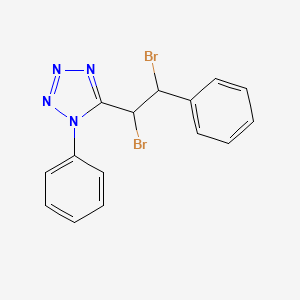
![Bicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14408441.png)
![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)
